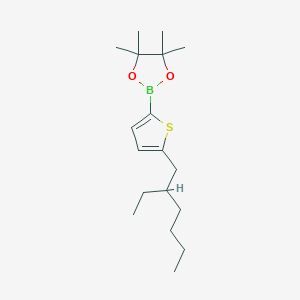

2-(5-(2-Ethylhexyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-(2-Ethylhexyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It is also known as “4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane” or "4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The compound contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The compound also contains an ethylhexyl group, which is a long alkyl chain, and a dioxaborolane group, which is a cyclic structure containing boron, oxygen, and carbon atoms .

Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers . The compound’s sulfide group can be oxidized, and this property has been utilized in the synthesis of these copolymers .

科学研究应用

Photocatalytic Hydrogen Evolution

This compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h−1 g−1 and 473 μmol h−1 (6 mg) under visible-light illumination . This shows its potential in enhancing the efficiency of photocatalytic hydrogen evolution .

Organic Solar Cells

The compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers . These polymers have shown significant interest due to their tuneable optoelectronic properties with a narrow band gap in organic electronic applications . Devices fabricated by solution-processable deposition of active layer achieved a PCE of 3.82% .

Light-Emitting Diodes

The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as light-emitting diodes .

Electrochromic Devices

The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as electrochromic devices .

Field-Effect Transistors

The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as field-effect transistors .

Direct C-H Arylation Polymerization

The compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization . This methodology was applied to the synthesis of polymer by adding one donor unit followed by a second donor unit after the due course .

未来方向

The compound and its derivatives have potential applications in the field of organic photovoltaics . Future research could focus on optimizing the properties of these compounds to improve the efficiency of organic solar cells . Additionally, the synthesis of these compounds could be further optimized to increase yield and reduce costs .

属性

IUPAC Name |

2-[5-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)13-15-11-12-16(22-15)19-20-17(3,4)18(5,6)21-19/h11-12,14H,7-10,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQJWALJWJYJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)

![Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2661307.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2661308.png)

![(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2661309.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2661311.png)

![Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate](/img/structure/B2661312.png)

![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)

![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)

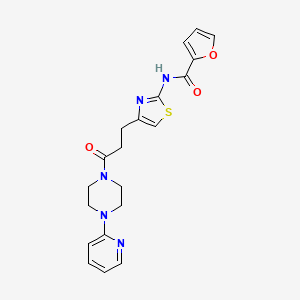

![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)